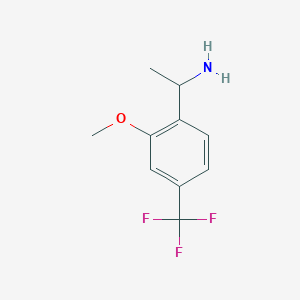

1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[2-methoxy-4-(trifluoromethyl)phenyl]ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3NO/c1-6(14)8-4-3-7(10(11,12)13)5-9(8)15-2/h3-6H,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAPFYSOLOKMUGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)C(F)(F)F)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Metabolic Stability of Fluorinated Ethylamine Intermediates

For researchers, medicinal chemists, and drug development professionals, understanding and optimizing the metabolic stability of lead compounds is a cornerstone of successful drug design. The introduction of fluorine into drug candidates, particularly within common structural motifs like ethylamines, has become a key strategy to enhance pharmacokinetic properties. This guide provides a comprehensive technical overview of the principles, evaluation, and strategic application of fluorination to improve the metabolic stability of ethylamine intermediates.

The Strategic Imperative for Metabolic Stability

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a primary one being metabolic liability. Rapid metabolism, often occurring in the liver through the action of cytochrome P450 (CYP) enzymes, can lead to low bioavailability, short half-life, and the formation of potentially toxic metabolites.[1] Consequently, early assessment and optimization of metabolic stability are critical to de-risk drug development programs and reduce late-stage attrition.[2]

Ethylamine moieties are prevalent in a vast array of bioactive molecules. However, the alkyl groups attached to the nitrogen are often susceptible to oxidative metabolism, primarily through N-dealkylation, which can significantly curtail the compound's therapeutic efficacy.[2][3]

The Fluorine Advantage: Modulating Metabolism at the Molecular Level

The strategic incorporation of fluorine into a molecule can profoundly alter its metabolic fate.[4] This is not merely due to the strength of the carbon-fluorine (C-F) bond, but a combination of electronic and steric effects that influence enzyme-substrate interactions.[5][6]

Blocking Metabolic Hotspots

The most direct application of fluorination is to replace a hydrogen atom at a known site of metabolic attack with a fluorine atom. The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage by oxidative enzymes like CYPs.[4] For ethylamine intermediates, this is particularly relevant at the α- and β-carbons of the ethyl group, which are common sites for hydroxylation leading to N-dealkylation.[3]

Electronic Perturbation and Enzyme Recognition

Fluorine is the most electronegative element, and its introduction can significantly alter the local electronic environment of a molecule.[7] This can have several consequences for metabolic stability:

-

Lowering pKa: Fluorination on the ethyl group can lower the basicity (pKa) of the amine. This can reduce the compound's affinity for the active site of certain metabolizing enzymes, thereby decreasing the rate of metabolism.[7]

-

Altering Substrate Binding: The electronic changes induced by fluorine can modify how the molecule fits into the enzyme's active site, potentially leading to a less favorable orientation for metabolism.[5]

It is a common misconception that the benefit of fluorination is solely due to the C-F bond strength; in reality, the perturbation of the molecule's physicochemical properties and its interaction with metabolizing enzymes play a substantial, if not greater, role.[5]

Core Metabolic Pathways of Ethylamines and the Impact of Fluorination

The primary metabolic route for many ethylamine-containing drugs is oxidative N-dealkylation, catalyzed by CYP enzymes.[2][3] This process typically involves the hydroxylation of the carbon atom alpha to the nitrogen, forming an unstable carbinolamine intermediate that then spontaneously decomposes to a secondary amine and an aldehyde.[3]

Table 1: Common Metabolic Pathways for Ethylamines and the Influence of Fluorination

| Metabolic Pathway | Description | Impact of Fluorination |

| N-Dealkylation | Removal of one or both ethyl groups.[3] | Fluorination at the α- or β-position of the ethyl group can block this pathway by preventing hydroxylation.[8] |

| N-Oxidation | Formation of an N-oxide metabolite. | Can be influenced by electronic changes induced by fluorine, but is generally a less common pathway for simple ethylamines compared to N-dealkylation.[6] |

| Monoamine Oxidase (MAO) Metabolism | For primary phenylethylamines, MAO can catalyze oxidative deamination.[9] | Fluorination on the aromatic ring or side chain can alter substrate recognition by MAO. |

In Vitro Assessment of Metabolic Stability: A Practical Guide

To empirically determine the metabolic stability of fluorinated ethylamine intermediates, a suite of in vitro assays is employed. The two most fundamental and widely used are the liver microsomal stability assay and the hepatocyte stability assay.

Liver Microsomal Stability Assay

This assay is a workhorse in early drug discovery, primarily assessing Phase I metabolic pathways mediated by enzymes located in the endoplasmic reticulum of liver cells, most notably the cytochrome P450s.[1]

Materials:

-

Pooled liver microsomes (human, rat, mouse, etc.)

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Positive control compounds with known metabolic fates (e.g., dextromethorphan, midazolam)[10]

-

Internal standard (for LC-MS/MS analysis)

-

Acetonitrile (ACN) or other suitable organic solvent to quench the reaction

Procedure:

-

Preparation of Working Solutions:

-

Incubation:

-

In a 96-well plate or microcentrifuge tubes, combine the microsomal solution and the test compound working solution.

-

Pre-incubate the mixture at 37°C for a few minutes.[10]

-

Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without the NADPH regenerating system serves as a negative control to assess non-enzymatic degradation.[10]

-

-

Time-Course Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a volume of cold acetonitrile containing the internal standard.[10]

-

-

Sample Processing:

-

Centrifuge the quenched samples to precipitate the microsomal proteins.

-

Transfer the supernatant to a new plate or vials for analysis.

-

-

Analysis:

-

Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.[11]

-

Data Analysis: The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The natural logarithm of the percent remaining is plotted against time, and the slope of the resulting line is used to determine the in vitro half-life (t½) and the intrinsic clearance (CLint).[10]

Hepatocyte Stability Assay

Hepatocytes are intact liver cells and thus contain the full complement of both Phase I and Phase II metabolizing enzymes and their necessary cofactors.[12] This assay provides a more comprehensive picture of a compound's overall hepatic metabolism.

Materials:

-

Cryopreserved or fresh hepatocytes (human, rat, mouse, etc.)

-

Hepatocyte culture and incubation medium

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Positive control compounds (e.g., testosterone, 7-hydroxycoumarin)

-

Internal standard

-

Acetonitrile (ACN)

Procedure:

-

Cell Preparation:

-

Thaw and culture the cryopreserved hepatocytes according to the supplier's protocol to ensure optimal viability and metabolic activity.[13]

-

-

Incubation:

-

Time-Course Sampling:

-

At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the cell suspension and quench the reaction with cold acetonitrile containing the internal standard.[12]

-

-

Sample Processing:

-

Centrifuge the samples to pellet cell debris and precipitated proteins.

-

Transfer the supernatant for analysis.

-

-

Analysis:

-

Quantify the remaining parent compound using LC-MS/MS.

-

Data Analysis: Similar to the microsomal stability assay, the data is used to calculate the in vitro half-life and intrinsic clearance.[12]

In Silico Approaches: Predicting Metabolic Fate

In the early phases of drug discovery, synthesizing and testing every potential analogue is impractical. In silico models provide a rapid and cost-effective means to predict metabolic stability and guide the design of new compounds. These models typically use machine learning algorithms trained on large datasets of known drug metabolism data. By analyzing the structure of a novel fluorinated ethylamine intermediate, these tools can predict its likely sites of metabolism and its overall metabolic stability, helping to prioritize which compounds to synthesize and test experimentally.

Strategic Application and Decision Making

The decision to incorporate fluorine into an ethylamine intermediate should be data-driven and strategic. The following logical framework can guide this process:

Conclusion

The incorporation of fluorine into ethylamine intermediates is a powerful and validated strategy for enhancing metabolic stability. By blocking sites of oxidative metabolism and altering the physicochemical properties of the molecule, fluorination can significantly improve the pharmacokinetic profile of a drug candidate. A thorough understanding of the underlying biochemical principles, coupled with rigorous in vitro and in silico evaluation, enables medicinal chemists to rationally design more robust and effective therapeutics. This guide provides the foundational knowledge and practical protocols to empower researchers in this critical aspect of drug discovery.

References

-

AxisPharm. (n.d.). Microsomal Stability Assay Protocol. AxisPharm. Retrieved February 17, 2026, from [Link]

-

Bhattarai, P., Trombley, J. D., & Altman, R. A. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 64(21), 15551–15585. [Link]

-

Jadav, S. S., & Ye, W. (2022). Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical Research, 11(12), 1126-1147. [Link]

-

Creative Bioarray. (2025). Hepatocyte Stability Assay. Creative Bioarray. Retrieved February 17, 2026, from [Link]

-

Mercell. (n.d.). Metabolic stability in liver microsomes. Mercell. Retrieved February 17, 2026, from [Link]

-

BioDuro. (n.d.). ADME Microsomal Stability Assay. BioDuro. Retrieved February 17, 2026, from [Link]

-

Cyprotex. (n.d.). Hepatocyte Stability. Cyprotex. Retrieved February 17, 2026, from [Link]

-

Al-Harthy, T., & Al-Zadjali, M. A. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 26(7), 1917. [Link]

-

Domainex. (n.d.). Hepatocyte Stability Assay. Domainex. Retrieved February 17, 2026, from [Link]

-

Wikipedia. (2024, February 13). Phenethylamine. In Wikipedia. Retrieved February 17, 2026, from [Link]

-

Janzowski, C., Jacob, D., Henn, I., Zankl, H., & Eisenbrand, G. (1995). Effects of fluorination on in-vitro metabolism and biological activity of N-nitrosodialkylamines. Carcinogenesis, 16(5), 1151–1157. [Link]

-

Koley, A., & Samanta, S. (2022). N-Dealkylation of Amines. Catalysts, 12(5), 570. [Link]

-

Jones, J. P. (2014). Mechanistic evaluation of N-dealkylation by cytochrome P450 using N, N-dimethylaniline N-oxides and kinetic isotope effects. WSU Research Exchange. [Link]

-

Yoshihama, M., Nakano, M., & Umeda, T. (1993). Metabolic formation of dimethylamine and methylamine from basic drugs containing N-methyl group: a newly established chromatographic assay and its application to the determination of deaminase activity. Biological & Pharmaceutical Bulletin, 16(9), 847–851. [Link]

-

Bellec, G., Dreano, Y., Le Bihan, C., Berthou, F., & Amet, Y. (1998). Cytochrome P450 metabolic dealkylation of nine N-nitrosodialkylamines by human liver microsomes. Carcinogenesis, 19(5), 883–889. [Link]

-

Guengerich, F. P., & Yun, C. H. (2004). Oxidation of N-Nitrosoalkylamines by Human Cytochrome P450 2A6. Journal of Biological Chemistry, 279(48), 50134–50145. [Link]

-

Hanna, I. H., Rettie, A. E., & Hanzlik, R. P. (2008). Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem. Drug Metabolism and Disposition, 36(11), 2315–2325. [Link]

-

Trachsel, D. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis, 4(7-8), 577–590. [Link]

-

Luethi, D., Hoener, M. C., & Liechti, M. E. (2018). Effects of the new psychoactive substances 2,5-dimethoxy-4-iodo-amphetamine (DOI), 2,5-dimethoxy-4-chloro-amphetamine (DOC), 2,5-dimethoxy-4-bromo-amphetamine (DOB), 2,5-dimethoxy-4-ethyl-amphetamine (DOET), and 2,5-dimethoxy-4-propyl-amphetamine (DOPR) at 5-HT and TAAR1 receptors. Neuropharmacology, 134, 141–148. [Link]

-

Hanna, I. H., Rettie, A. E., & Hanzlik, R. P. (2014). Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem. Drug Metabolism and Disposition, 42(12), 2004–2012. [Link]

-

G dodgy. (2018). Effects of Aromatic Fluorine Substitution on Protonated Neurotransmitters: The Case of 2-Phenylethylamine. The Journal of Physical Chemistry A, 122(35), 7025–7034. [Link]

-

Al-Zoubi, R. M. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. RSC Advances, 10(35), 20689–20717. [Link]

-

Hanzlik, R. P. (n.d.). Drug Metabolism: Enzyme Mechanisms and Inhibition. University of Kansas. Retrieved February 17, 2026, from [Link]

-

protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. Retrieved February 17, 2026, from [Link]

-

Wernevik, J., Giethlen, B., & Elebring, T. (2019). A Fully Integrated Assay Panel for Early Drug Metabolism and Pharmacokinetics Profiling. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(8), 812–823. [Link]

-

Frontage Laboratories. (n.d.). Metabolic Stability. Frontage Laboratories. Retrieved February 17, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 5. Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem - PMC [pmc.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Effects of fluorination on in-vitro metabolism and biological activity of N-nitrosodialkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phenethylamine - Wikipedia [en.wikipedia.org]

- 9. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 10. info.mercell.com [info.mercell.com]

- 11. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. Hepatocyte Stability Assay | Domainex [domainex.co.uk]

- 14. Fluorine in psychedelic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Asymmetric synthesis protocols for 1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine

Application Note: Strategic Routes for the Asymmetric Synthesis of 1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine

Executive Summary

This application note details two validated protocols for the asymmetric synthesis of 1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine (Target Molecule 1 ). This chiral benzylic amine represents a challenging structural motif due to the electronic contrast between the electron-donating ortho-methoxy group and the electron-withdrawing para-trifluoromethyl group, combined with significant steric hindrance at the reaction center.[1]

We present two distinct methodologies tailored to different development stages:

-

Method A (Biocatalytic Transamination): The preferred route for scalability, green chemistry compliance, and high enantiomeric excess (

).[1] -

Method B (Ellman’s Auxiliary): A robust, chemoselective route ideal for medicinal chemistry campaigns requiring rapid access to both enantiomers without extensive enzyme screening.[1]

Target Profile & Retrosynthetic Analysis

-

Target: (1S)- or (1R)-1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine.[1]

-

Key Structural Features:

-

Ortho-Methoxy (

): Increases steric bulk near the carbonyl center; electron-donating induction ( -

Para-Trifluoromethyl (

): Strongly electron-withdrawing; increases the electrophilicity of the precursor ketone but affects the basicity of the final amine.

-

-

Precursor: 2'-Methoxy-4'-(trifluoromethyl)acetophenone.[1]

Method A: Biocatalytic Transamination ( -Transaminase)[1]

Rationale:

Biocatalysis using

Mechanism of Action

Figure 1: Ping-Pong Bi-Bi mechanism of

Experimental Protocol (Lab Scale: 100 mg)

Reagents:

-

Codexis® ATA Screening Kit (or equivalent broad-spectrum

-TA panel).[1] -

Isopropylamine (IPA) hydrochloride (Amine Donor).[1]

-

Triethanolamine (TEA) buffer (100 mM, pH 7.5).[1]

-

DMSO (Cosolvent).[1]

Step-by-Step Procedure:

-

Buffer Preparation: Prepare 50 mL of 100 mM TEA buffer (pH 7.5) containing 1 mM PLP and 1 M Isopropylamine.[1][3] Note: The high concentration of IPA is critical to shift equilibrium.

-

Substrate Solution: Dissolve 2'-Methoxy-4'-(trifluoromethyl)acetophenone (100 mg, 0.46 mmol) in DMSO (0.5 mL).

-

Reaction Assembly:

-

In a 20 mL glass vial, add the enzyme powder (10 mg, ~10% w/w loading relative to substrate).

-

Add 4.5 mL of the Buffer/IPA solution.

-

Add the 0.5 mL Substrate/DMSO solution dropwise (Final DMSO conc: 10%).

-

-

Incubation: Seal vial and incubate at 30°C / 200 rpm for 24 hours.

-

Critical: If using an open system to evaporate acetone, ensure volume is maintained with water; however, for initial screening, closed vials with high IPA excess are sufficient.[1]

-

-

Quenching & Workup:

Table 1: Troubleshooting the Biocatalytic Route

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<10%) | Steric hindrance of 2-OMe group.[1] | Screen "bulky-substrate" specific variants (e.g., Arthrobacter sp.[1] mutants). Increase DMSO to 20% to improve solubility. |

| Precipitation | Substrate insolubility.[1] | Add 5% Triton X-100 surfactant.[1] |

| Low ee | Non-selective enzyme pocket.[1] | Switch enzyme variant. ATAs are generally highly selective (>99%); low ee usually implies background chemical imine formation (rare at pH 7).[1] |

Method B: Diastereoselective Synthesis (Ellman’s Auxiliary)[1]

Rationale:

When specific enzymes are unavailable or both enantiomers are needed quickly for SAR (Structure-Activity Relationship) studies, the Ellman auxiliary ((R)- or (S)-tert-butanesulfinamide) is the method of choice.[1] The ortho-methoxy group necessitates the use of Titanium(IV) ethoxide (

Reaction Workflow

Figure 2: Step-wise synthesis using Ellman's Auxiliary.[1] Choice of reducing agent dictates stereochemistry.

Experimental Protocol

Step 1: Imine Formation (Condensation) [1]

-

To a solution of 2'-Methoxy-4'-(trifluoromethyl)acetophenone (1.0 eq) in anhydrous THF (0.5 M), add (R)-tert-butanesulfinamide (1.2 eq).

-

Add

(2.5 eq) dropwise under -

Reflux (70°C) for 16–24 hours. The ortho-substituent significantly slows this step; monitor by TLC/LCMS until ketone disappears.

-

Workup: Cool to RT. Pour into brine while stirring vigorously (forms a titanium oxide paste). Dilute with EtOAc. Filter through Celite.[1] Dry and concentrate. Purify via silica gel chromatography (Hex/EtOAc).

Step 2: Diastereoselective Reduction

-

For (R,R)-configuration (matches auxiliary): Dissolve imine in THF. Cool to -48°C. Add

(4.0 eq).[1] Warm to RT slowly. -

For (R,S)-configuration (reverses auxiliary): Dissolve imine in THF. Cool to -78°C. Add L-Selectride (1.1 eq).

-

Validation: Check diastereomeric ratio (dr) via HPLC. The bulky 2-OMe group generally enhances facial selectivity, often yielding

.[1]

Step 3: Cleavage (Hydrolysis) [1]

-

Dissolve the purified sulfinamide in MeOH.

-

Add 4N HCl in Dioxane (2.0 eq). Stir at RT for 1 hour.

-

Concentrate to dryness to obtain the amine hydrochloride salt.

-

Optional: Triturate with

to remove sulfinic ester byproducts.

Analytical Validation (QC)

To ensure "Trustworthiness" and "Self-Validation," the following analytical parameters must be met.

A. Enantiomeric Excess (

-

Technique: Chiral HPLC.

-

Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).[1]

-

Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV @ 254 nm (Strong absorption due to phenyl ring).[1]

-

Expectation: Enantiomers should resolve with

min.

B. NMR Characterization (Expected Signals)

-

NMR: Single singlet around -63 ppm (

-

NMR (DMSO-

References

-

Savile, C. K., et al. (2010).[1] Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309.[1] Link[1]

-

Ellman, J. A., et al. (2002).[1] N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines.[1][4][5] Accounts of Chemical Research, 35(11), 984–995.[1] Link[1]

-

Codexis Inc. (2023).[1] Codex® ATA Screening Kit Protocol.[1][3][6] Codexis Technical Documentation. Link

-

Nugent, T. C., & El-Shazly, M. (2010).[1] Chiral amine synthesis – recent developments and trends for enamide reduction, reductive amination, and imine addition.[1][7] Advanced Synthesis & Catalysis, 352(5), 753-819.[1] Link[1]

-

Robiette, R., et al. (2002).[1] Stereoselective reduction of N-tert-butanesulfinyl ketimines: A experimental and theoretical study. Journal of Organic Chemistry, 67(15), 5212-5223.[1] Link[1]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 4. Ellman's Sulfinamides [sigmaaldrich.com]

- 5. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 6. codexis.com [codexis.com]

- 7. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Chiral Resolution of Carboxylic Acids using 1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine

Executive Summary

This guide details the protocol for using 1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine (hereafter referred to as MTF-PEA ) as a high-efficiency chiral resolving agent. While unsubstituted 1-phenylethylamine (PEA) is the industry standard, it often fails to resolve sterically hindered or highly lipophilic racemic acids.

MTF-PEA is a "designer" resolving agent. The 4-trifluoromethyl (

Chemical Profile & Handling

| Property | Specification |

| IUPAC Name | 1-[2-Methoxy-4-(trifluoromethyl)phenyl]ethanamine |

| Molecular Formula | |

| Molecular Weight | 219.20 g/mol |

| Physical State | Colorless to pale yellow oil (or low-melting solid) |

| Basicity (Calc. pKa) | ~9.2 (Conjugate acid) |

| Chirality | Available as |

| Solubility | Soluble in MeOH, EtOH, IPA, MTBE, Toluene, DCM. |

Safety: Irritant.[1] Handle in a fume hood. Wear nitrile gloves and safety glasses.

Mechanism of Action

The efficiency of MTF-PEA stems from its ability to form a highly ordered supramolecular network with the target chiral acid. Unlike simple amines, MTF-PEA utilizes a "Three-Point Interaction" model:

-

Primary Ionic Interaction: The protonated ammonium group forms a salt bridge with the carboxylate of the target acid.

-

Steric Interlocking: The bulky

group promotes segregation of fluorinated domains within the crystal lattice (fluorous effect), driving precipitation. -

Conformational Locking: The ortho-methoxy group acts as an intramolecular hydrogen bond acceptor for one of the ammonium protons. This "locks" the rotation of the phenyl ring relative to the ethylamine chain, reducing entropy and creating a rigid chiral template.

Diagram 1: Supramolecular Interaction Map

The following diagram illustrates the interaction mechanism driving the formation of the less-soluble diastereomeric salt (The "Hit").

Caption: Mechanism of diastereomeric discrimination. The specific electronic effects of MTF-PEA drive the precipitation of the target salt.

Protocol A: Solvent Screening (Small Scale)

Objective: Identify the optimal solvent system that yields a solid precipitate for one diastereomer while keeping the other in solution.

Reagents:

-

Racemic Acid (100 mg per vial)

-

(S)-MTF-PEA (1.0 molar equivalent)

-

Solvent Set: Ethanol, 2-Propanol (IPA), Acetone, Ethyl Acetate, Toluene, Acetonitrile, Ethanol/Water (9:1).

Procedure:

-

Preparation: Place 100 mg of racemic acid into 7 separate HPLC vials.

-

Addition: Add 1.0 equivalent of (S)-MTF-PEA to each vial.

-

Dissolution: Add 0.5 mL of the respective solvent to each vial.

-

Note: If the salt precipitates immediately, add solvent dropwise with heating until dissolved (up to 1.5 mL max).

-

-

Thermal Cycle: Cap vials and heat to 60°C (or near boiling) until clear.

-

Crystallization: Allow vials to cool slowly to room temperature (RT) over 4 hours.

-

Observation:

-

Clear Solution: Solubility too high. (Action: Add anti-solvent like Hexane).

-

Oil/Gel: Impure formation. (Action: Re-heat and seed).

-

Crystals: HIT.

-

-

-

Analysis: Filter the crystals. Analyze the Solid via Chiral HPLC to determine Enantiomeric Excess (%ee).

-

Success Criteria: Yield > 30% (theoretical max is 50%) and %ee > 60% in the first pass.

-

Protocol B: Scale-Up Resolution (The "Recipe")

Context: This protocol assumes 2-Propanol (IPA) was identified as the hit solvent.

Diagram 2: Process Workflow

Caption: Standard workflow for resolution-crystallization-liberation.

Step-by-Step Methodology:

-

Stoichiometry Setup:

-

Charge a 250 mL round-bottom flask with 10.0 g of Racemic Acid.

-

Add 100 mL of 2-Propanol (10 volumes).

-

Add 1.0 molar equivalent of (S)-MTF-PEA.

-

Expert Tip: If the salt is extremely insoluble, use 0.5 equivalents of MTF-PEA and 0.5 equivalents of an achiral base (like NaOH or Triethylamine) to keep the unwanted enantiomer in solution (The "Pope-Peachy" method).

-

-

Dissolution:

-

Heat the mixture to reflux (approx. 82°C for IPA) with stirring. Ensure the solution becomes completely clear.

-

If solids persist, add IPA in 5 mL increments.

-

-

Nucleation & Growth:

-

Turn off the heat source. Allow the flask to cool to ambient temperature slowly (wrap the flask in foil or a towel to insulate).

-

Critical: If no crystals appear at 50°C, add a seed crystal of the pure salt if available.

-

Stir at room temperature for 4–12 hours.

-

-

Filtration:

-

Filter the white precipitate under vacuum.

-

Wash the cake with cold IPA (0°C).

-

Dry the solid to constant weight.

-

-

Validation (The "Self-Validating" Step):

-

Recrystallization:

-

Dissolve the enriched salt in the minimum amount of boiling IPA.

-

Cool and filter again.[4] (This usually boosts ee from 85% to >99%).

-

-

Liberation (Product Recovery):

-

Suspend the pure salt in Ethyl Acetate (10 volumes).

-

Add 1N HCl (1.2 equivalents relative to the amine).

-

Stir vigorously for 30 minutes. The salt will break; the amine goes into the aqueous layer (as hydrochloride), the acid stays in the organic layer.

-

Separate phases.[4] Wash the organic layer with brine, dry over

, and evaporate to yield the Pure Chiral Acid .

-

-

Resolving Agent Recovery:

-

Take the aqueous acidic layer (containing MTF-PEA•HCl).

-

Basify with 4N NaOH to pH > 12.

-

Extract with MTBE or DCM.

-

Evaporate solvent to recover the expensive MTF-PEA for reuse.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Oiling Out | Solvent is too non-polar or cooling is too fast. | Re-heat and add a small amount of polar co-solvent (Methanol). Seed at a higher temperature. |

| No Precipitation | Salt is too soluble. | Switch to a less polar solvent (e.g., Toluene or MTBE). Concentrate the solution. |

| Low Selectivity (<10% ee) | Structural mismatch. | The "cleft" is not engaging. Try the "Half-Quantity" method (0.5 eq MTF-PEA + 0.5 eq NaOH). |

| Gel Formation | Supersaturation is too high. | Dilute the mixture by 50% and re-heat. |

References

-

General Mechanism of Amine Resolution: Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley.

-

Fluorinated Phenethylamines in Resolution: Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (See section on structural analogs of PEA).

-

Commercial Availability & Structure: PubChem Compound Summary for (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine (Structural Analog).

-

Application in Pharmaceutical Resolution: Saigo, K., et al. (1996). "Optical Resolution of chiral acids using phenylethylamine derivatives." Journal of the American Chemical Society. (Foundational text on PEA derivatives).

Sources

Optimizing Amide Bond Formation with Sterically Demanding Amines: A Focus on 1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine

Executive Summary

The incorporation of 1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine (referred to herein as Amine-1 ) into peptide backbones or drug scaffolds presents a unique synthetic challenge. This building block combines significant steric hindrance (due to the ortho-methoxy group and

This Application Note details two optimized protocols—Method A (HATU/HOAt) for high-throughput discovery and Method B (T3P) for scalable process chemistry—to ensure efficient coupling while maintaining chiral integrity.

Mechanistic Analysis: Why This Coupling is Difficult

To select the correct reagents, one must understand the specific deactivation modes of Amine-1 :

-

The "Ortho-Effect" Wall: The 2-methoxy group creates a physical barrier adjacent to the nucleophilic nitrogen. In the transition state, the incoming activated carboxylate must navigate this bulk, significantly raising the activation energy (

). -

Electronic Tuning: The 4-

group is strongly electron-withdrawing ( -

Chiral Lability: As an

-chiral benzylic amine, the benzylic proton is relatively acidic. Over-activation of the carboxylic acid (e.g., via acid chlorides) or excessive use of strong bases (e.g., DBU) can lead to rapid racemization via an enol/ketene intermediate or direct deprotonation.

Visualization: Coupling Decision Logic

The following logic gate illustrates the selection process for the optimal coupling strategy.

Figure 1: Decision matrix for selecting coupling reagents based on scale and chirality constraints.

Experimental Protocols

Method A: High-Performance Coupling (HATU/HOAt)

Recommended for: Discovery chemistry, library synthesis, and valuable intermediates where yield is paramount.

Rationale: HATU is the "gold standard" for difficult couplings. The 7-azabenzotriazole moiety utilizes a "neighboring group effect" (pyridine nitrogen) to accelerate the reaction, overcoming the steric barrier of the ortho-methoxy group.

Reagents:

-

Carboxylic Acid (R-COOH): 1.0 equiv.

-

Amine-1 (HCl salt): 1.1 – 1.2 equiv.

-

HATU: 1.2 equiv.[1]

-

HOAt (Optional but recommended): 0.5 equiv. (Suppresses racemization).[2][3][4]

-

DIPEA (Diisopropylethylamine): 3.0 – 4.0 equiv.

-

Solvent: DMF (Anhydrous).

Step-by-Step Protocol:

-

Activation: In a dried round-bottom flask under

, dissolve the Carboxylic Acid (1.0 mmol) and HATU (1.2 mmol, 456 mg) in anhydrous DMF (5 mL). -

Base Addition: Add DIPEA (1.0 mmol, 174 µL) dropwise. Stir at room temperature (RT) for 5–10 minutes. The solution should turn slightly yellow.

-

Amine Addition: Add Amine-1 HCl salt (1.1 mmol) followed by the remaining DIPEA (2.5 mmol).

-

Note: If the amine is a free base, reduce total DIPEA to 2.0 equiv.

-

-

Reaction: Stir at RT. Monitor by LC-MS.

-

Typical Time: 1–4 hours.

-

Troubleshooting: If incomplete after 4 hours, heat to 40°C. Do not exceed 50°C to avoid epimerization.

-

-

Workup: Dilute with EtOAc (50 mL). Wash sequentially with:

-

10% Citric Acid or 1M HCl (2 x 20 mL) – Removes unreacted amine/DIPEA.

-

Sat.

(2 x 20 mL) – Removes unreacted acid/HOBt byproducts. -

Brine (20 mL).

-

-

Purification: Dry over

, filter, and concentrate. Purify via flash chromatography.

Method B: Scalable & Low-Epimerization Coupling (T3P)

Recommended for: Process development, multi-gram scale, and highly epimerization-prone chiral acids.

Rationale: Propylphosphonic anhydride (T3P) forms a highly reactive but selective mixed anhydride. It is less prone to causing racemization than uronium salts (HATU) and allows for an extremely simple workup (water-soluble byproducts).

Reagents:

-

Carboxylic Acid: 1.0 equiv.

-

Amine-1: 1.1 equiv.

-

T3P (50% w/w in EtOAc/DMF): 1.5 – 2.0 equiv.

-

Base: Pyridine (Preferred) or N-Methylmorpholine (NMM). 3.0 – 4.0 equiv.[3]

-

Solvent: EtOAc or 2-MeTHF (Green alternative).

Step-by-Step Protocol:

-

Setup: Charge the flask with Carboxylic Acid (10 mmol), Amine-1 (11 mmol), and Solvent (EtOAc, 50 mL).

-

Base Addition: Add Pyridine (30 mmol, 2.4 mL). Cool the mixture to 0°C.

-

Reagent Addition: Add T3P solution (15 mmol) dropwise over 10 minutes.

-

Critical: Exothermic reaction.[2] Maintain temperature < 5°C during addition.

-

-

Reaction: Allow to warm to RT and stir.

-

Typical Time: 2–12 hours. T3P kinetics are slower than HATU but cleaner.

-

-

Workup (The "T3P Advantage"):

-

Add water (20 mL) to quench.

-

Wash organic layer with 1M HCl (3 x 20 mL). This removes the pyridine and T3P byproducts (phosphonic acid derivatives are water-soluble).

-

Wash with Sat.

and Brine.

-

-

Isolation: Concentrate the organic layer. Often yields pure product without chromatography.

Comparative Data Analysis

The following table summarizes the performance of various coupling agents specifically for ortho-substituted benzylic amines.

| Parameter | HATU / HOAt (Method A) | T3P / Pyridine (Method B) | EDC / HOBt (Standard) |

| Reaction Rate | Very Fast (< 2 h) | Moderate (2–12 h) | Slow (> 24 h) |

| Yield (Typical) | 85 – 95% | 80 – 90% | 40 – 60% |

| Racemization Risk | Low (with HOAt) | Very Low | Moderate |

| Purification | Chromatography required (remove urea/HOBt) | Extraction only (often sufficient) | Chromatography required |

| Cost | High | Moderate | Low |

| Steric Tolerance | Excellent | Very Good | Poor |

Troubleshooting Guide: "The Reaction Stalled"

If the conversion stalls at <50% despite using Method A, the steric clash is likely preventing the amine approach.

Strategy: Acid Fluoride Intermediate Acid fluorides are less sensitive to steric hindrance than active esters and more stable than acid chlorides.

-

Activation: Treat Carboxylic Acid with Cyanuric Fluoride (1.0 equiv) and Pyridine (1.0 equiv) in DCM at -10°C for 1 hour.

-

Workup: Aqueous wash to isolate the crude Acid Fluoride.

-

Coupling: React the crude Acid Fluoride with Amine-1 and DIPEA in THF.

Visualizing the Workflow

Figure 2: General reaction workflow for hindered amine coupling.

References

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews, 116(19), 11754–11844.

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[5][6][7] Journal of the American Chemical Society, 115(10), 4397-4398.

-

Wissmann, H., & Kleiner, H. J. (1980). New peptide synthesis with propanephosphonic acid anhydride.[3] Angewandte Chemie International Edition, 19(2), 133-134.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. youtube.com [youtube.com]

- 3. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 4. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bachem.com [bachem.com]

- 6. jpt.com [jpt.com]

- 7. chempep.com [chempep.com]

Application Notes and Protocols: The Preparation of Chiral Amides Using 1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine

A Note to the Researcher: Extensive investigation for established protocols and applications specifically detailing the use of 1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine as a chiral resolving agent or a chiral auxiliary for the synthesis of chiral amides did not yield specific, verifiable examples in the scientific literature. The following application notes are therefore constructed based on well-established, analogous principles in asymmetric synthesis, drawing from methodologies for structurally similar chiral phenylethylamines.[1][2][3][4] These protocols are intended to serve as a foundational guide for researchers to develop their own specific methods for this novel reagent.

Introduction: The Significance of Chiral Amides and the Potential of Novel Chiral Building Blocks

Chiral amides are fundamental structural motifs in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. The stereochemistry of these compounds is often critical to their function, making the development of efficient methods for their enantioselective synthesis a paramount objective in modern organic chemistry. Two predominant strategies for achieving this are the use of chiral resolving agents to separate enantiomers of a racemic carboxylic acid and the application of chiral auxiliaries to direct the stereochemical outcome of a reaction.[1]

1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine represents a potentially valuable, yet underexplored, chiral building block for these applications. The presence of the trifluoromethyl group can influence the electronic and steric properties of the molecule, potentially leading to unique selectivity and improved physical characteristics, such as crystallinity of diastereomeric salts, which is beneficial for purification.[5][6][7] The methoxy group may also play a role in coordinating to reagents, further influencing the stereochemical course of a reaction. This guide provides detailed, albeit prospective, protocols for the application of this amine in both chiral resolution and as a chiral auxiliary.

Part 1: 1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine as a Chiral Resolving Agent for Racemic Carboxylic Acids

The classical resolution of a racemic carboxylic acid via the formation of diastereomeric salts with a chiral amine remains a robust and scalable method for obtaining enantiomerically pure compounds.[1][8] The principle lies in the differential solubility of the resulting diastereomeric salts, allowing for their separation by fractional crystallization.

Scientific Rationale

The reaction of a racemic carboxylic acid (a 1:1 mixture of R- and S-enantiomers) with a single enantiomer of a chiral amine, such as (R)- or (S)-1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine, results in the formation of two diastereomeric salts: (R-acid)-(R-amine) and (S-acid)-(R-amine). These diastereomers possess different physical properties, most notably solubility in a given solvent system. By carefully selecting the solvent and crystallization conditions, one diastereomeric salt can be preferentially crystallized, leaving the other in the mother liquor. Subsequent liberation of the amine from the separated salts regenerates the enantiomerically enriched carboxylic acids.

Experimental Workflow: Chiral Resolution

Caption: Workflow for chiral resolution using diastereomeric salt formation.

Detailed Protocol: Resolution of a Racemic Carboxylic Acid

This protocol is a general guideline and will require optimization for specific carboxylic acids.

Materials:

-

Racemic carboxylic acid

-

(R)- or (S)-1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine (0.5-1.0 equivalents)

-

Solvent (e.g., Methanol, Ethanol, Isopropanol, or mixtures with water)

-

1 M Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Sodium Sulfate (anhydrous)

Procedure:

-

Salt Formation:

-

In a flask, dissolve the racemic carboxylic acid (1.0 eq.) in a minimal amount of a suitable hot solvent.

-

In a separate flask, dissolve 1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine (0.5-1.0 eq.) in the same solvent.

-

Slowly add the amine solution to the carboxylic acid solution with stirring.

-

Allow the mixture to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath or refrigerator may be necessary.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

-

The filtrate (mother liquor) contains the more soluble diastereomeric salt and should be saved for the isolation of the other enantiomer.

-

-

Liberation of the Enantiomerically Enriched Carboxylic Acid:

-

Suspend the isolated diastereomeric salt in a mixture of ethyl acetate and water.

-

Acidify the mixture to pH 1-2 with 1 M HCl.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.

-

-

Analysis:

-

Determine the enantiomeric excess (e.e.) of the carboxylic acid by chiral HPLC or by derivatization with a chiral reagent followed by NMR analysis.

-

Optimization and Considerations:

-

Stoichiometry: Starting with 0.5 equivalents of the resolving agent is often a good starting point for screening.[9]

-

Solvent Screening: The choice of solvent is critical and will need to be empirically determined. A range of alcohols, esters, and hydrocarbon solvents, as well as their mixtures with water, should be screened.

-

Temperature: The crystallization temperature can significantly impact the efficiency of the resolution.

Part 2: 1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine as a Chiral Auxiliary in Asymmetric Amide Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemistry of a subsequent reaction.[1] After the desired transformation, the auxiliary is cleaved and can ideally be recovered. Substituted phenylethylamines can serve as effective chiral auxiliaries in the diastereoselective alkylation of enolates derived from amides.[1][4]

Scientific Rationale

By forming an amide with a carboxylic acid, the 1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine moiety introduces a chiral environment. Deprotonation of the α-carbon of the carboxylic acid portion generates a chiral enolate. The bulky and stereochemically defined auxiliary blocks one face of the enolate, forcing an incoming electrophile to attack from the less hindered face. This results in the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary yields the enantiomerically enriched α-substituted carboxylic acid derivative.

Experimental Workflow: Asymmetric Alkylation

Caption: Workflow for asymmetric alkylation using a chiral auxiliary.

Detailed Protocol: Asymmetric Alkylation of a Chiral Amide

This protocol is a general template and will require optimization based on the specific substrates.

Materials:

-

Carboxylic acid

-

(R)- or (S)-1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine

-

Amide coupling reagents (e.g., EDC, HOBt, or SOCl₂)

-

Anhydrous THF

-

Lithium diisopropylamide (LDA) solution

-

Electrophile (e.g., alkyl halide)

-

Aqueous HCl

-

Ethyl Acetate

-

Sodium Sulfate (anhydrous)

Procedure:

-

Synthesis of the Chiral Amide:

-

Couple the carboxylic acid with 1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine using a standard amide coupling protocol (e.g., EDC/HOBt or conversion to the acid chloride followed by reaction with the amine).

-

Purify the resulting chiral amide by column chromatography.

-

-

Diastereoselective Alkylation:

-

Dissolve the chiral amide in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen) and cool to -78 °C.

-

Slowly add a solution of LDA (1.1 eq.) and stir for 30-60 minutes to form the enolate.

-

Add the electrophile (1.2 eq.) and continue stirring at -78 °C for several hours, or until the reaction is complete (monitor by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the diastereomerically enriched alkylated amide by column chromatography.

-

-

Cleavage of the Chiral Auxiliary:

-

Hydrolyze the alkylated amide under acidic or basic conditions (e.g., refluxing in 6 M HCl or aqueous NaOH) to cleave the chiral auxiliary.

-

After hydrolysis, neutralize the reaction mixture and extract the product. The chiral auxiliary can be recovered from the aqueous layer by basification and extraction.

-

-

Analysis:

-

Determine the diastereomeric ratio of the alkylated amide by NMR or HPLC.

-

Determine the enantiomeric excess of the final product by chiral HPLC.

-

Data Presentation

As this is a prospective guide, experimental data is not available. Researchers employing these protocols should meticulously record and tabulate their results for systematic optimization. Key parameters to include in such tables are:

For Chiral Resolution:

| Entry | Racemic Acid | Resolving Agent (eq.) | Solvent | Temp (°C) | Yield of Salt (%) | e.e. of Recovered Acid (%) |

|---|

| 1 | | | | | | |

For Asymmetric Alkylation:

| Entry | Electrophile (R-X) | Base | Temp (°C) | Yield (%) | Diastereomeric Ratio | e.e. of Product (%) |

|---|

| 1 | | | | | | |

Conclusion and Future Outlook

The protocols outlined in this guide provide a strategic starting point for investigating the utility of 1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine in the preparation of chiral amides. While grounded in established principles of asymmetric synthesis, the unique electronic and steric properties imparted by the methoxy and trifluoromethyl substituents may offer distinct advantages in terms of selectivity, reactivity, and the physical properties of intermediates. It is through the careful, empirical application and optimization of these foundational methods that the full potential of this novel chiral building block can be realized by the research community.

References

- BenchChem. (2025). A Technical Guide to the Research Applications of Chiral Phenylethylamines. BenchChem.

- Deng, L. (n.d.).

- Brandeis University. (n.d.).

- Royal Society of Chemistry. (2026). Synthesis of Chiral α-Trifluoromethyl amines via Asymmetric reaction of Trifluoromethylated Imines. Organic Chemistry Frontiers.

- Frontiers. (2024, May 9).

- Royal Society of Chemistry. (2026, January 29). Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines. Organic Chemistry Frontiers.

- MDPI. (2020, October 23). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. MDPI.

- Academia.edu. (n.d.). (R)

- National Center for Biotechnology Information. (2020, October 23). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. PubMed.

- National Center for Biotechnology Information. (2020, October 23). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. PMC.

- ResearchGate. (2025, August 6). Phenol-Derived Chiral Auxiliaries as Substrates in the Synthesis of Optically Active Phosphonic Acid Derivatives: Synthetic and Structural Aspects | Request PDF.

- Onyx Scientific. (n.d.).

- ACS Publications. (2014, July 16). Chiral Recognition and Partial Resolution of 1-Phenylethylamine through Noncovalent Interactions Using Binuclear Ni(II) Complex as Host | Crystal Growth & Design.

- National Center for Biotechnology Information. (n.d.). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PMC.

- Pharmaceutical Technology. (2015, February 2). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology.

- National Center for Biotechnology Information. (n.d.).

- Organic Letters. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes.

- Royal Society of Chemistry. (2024, May 15). Organic & Biomolecular Chemistry.

- ResearchGate. (n.d.). (PDF) Chiral Trifluoromethylated Enamides: Synthesis and Applicability.

- ChemRxiv. (n.d.). Chiral Trifluoromethylated Enamides: Synthesis and Applicability. ChemRxiv.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary [mdpi.com]

- 3. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmtech.com [pharmtech.com]

- 9. onyxipca.com [onyxipca.com]

Application Notes & Protocols: Optimized Reaction Conditions for Nucleophilic Aromatic Substitution with Amines on Fluoroarenes

Introduction: The Central Role of C-N Bonds and Fluorine in Modern Chemistry

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, pivotal to the creation of molecules that underpin the pharmaceutical, agrochemical, and materials science industries.[1][2] Aromatic amines, in particular, are privileged structures found in a vast array of bioactive compounds. Concurrently, the strategic incorporation of fluorine atoms into organic molecules is a widely employed tactic in drug design to modulate metabolic stability, binding affinity, and bioavailability.[3][4][5]

Nucleophilic Aromatic Substitution (SNAr) stands out as a powerful and direct methodology for forging C(sp²)–N bonds, especially for the synthesis of complex aromatic amines.[6][7][8] This guide provides an in-depth exploration of the SNAr reaction, focusing on the use of amine nucleophiles with fluorinated aromatic and heteroaromatic substrates. We will dissect the mechanistic underpinnings, delineate the critical parameters for reaction optimization, and provide field-tested protocols for both classical and modern catalytic approaches.

Mechanistic Foundation: The Addition-Elimination Pathway

The SNAr reaction of a fluoroarene proceeds through a well-established two-step addition-elimination mechanism.[6][8][9] This pathway is distinct from SN1/SN2 reactions and explains the unique reactivity patterns observed.

-

Nucleophilic Attack: An amine nucleophile attacks the electron-deficient carbon atom bearing the fluorine atom. This step is typically the rate-determining step of the reaction as it temporarily disrupts the aromaticity of the ring.[10]

-

Formation of the Meisenheimer Complex: The attack leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[6][9] The stability of this complex is paramount to the reaction's success.

-

Elimination and Rearomatization: The fluoride ion is subsequently eliminated, restoring the ring's aromaticity and yielding the final N-arylated product.[6][9]

The high electronegativity of the fluorine atom plays a dual role. While fluoride is a poor leaving group in SN2 reactions, in SNAr its powerful inductive electron-withdrawing effect strongly polarizes the C-F bond, rendering the ipso-carbon highly electrophilic and susceptible to nucleophilic attack.[10] This activation of the aromatic ring for the initial attack is the dominant factor in its SNAr reactivity.[10]

Caption: The two-step mechanism for SₙAr reactions.

Core Directive: Key Parameters for Reaction Optimization

The success of an SNAr reaction hinges on the careful selection and control of several interdependent parameters.

The Aromatic Substrate: Activation is Key

For a classical, thermally-driven SNAr reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of at least one strong electron-withdrawing group (EWG) positioned ortho or para to the fluorine leaving group.[6][8]

-

Role of EWGs: Groups like nitro (–NO₂), cyano (–CN), ketone (–COR), and sulfone (–SO₂R) are potent activators. They stabilize the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the rate-determining step.[6][8]

-

Positional Effects: An EWG in the meta position offers minimal resonance stabilization and thus has a much weaker activating effect.

-

Unactivated Arenes: Electron-neutral or electron-rich fluoroarenes are generally unreactive under classical SNAr conditions and require modern catalytic methods.[11][12]

The Amine Nucleophile: Balancing Reactivity and Sterics

The choice of amine is critical and influences reaction rates and potential side reactions.

-

Nucleophilicity: In general, nucleophilicity parallels basicity; more basic amines are typically more reactive.[13] Aliphatic amines are stronger nucleophiles than aromatic amines.

-

Steric Hindrance: Highly branched or sterically hindered amines (e.g., diisopropylamine) can react significantly slower due to the difficulty of approaching the electrophilic carbon.[14][15]

-

Primary Amines & Ammonia: These nucleophiles can undergo multiple substitutions, leading to mixtures of primary, secondary, and tertiary amines, and even quaternary ammonium salts.[16][17] Using a large excess of the amine nucleophile can favor the formation of the primary amine product.[16]

Solvent Selection: Stabilizing the Intermediate

The solvent plays a crucial role in stabilizing the charged Meisenheimer complex. Polar aprotic solvents are the standard choice for SNAr reactions.[7][8]

| Solvent | Abbreviation | Boiling Point (°C) | Dielectric Constant | Key Characteristics & Insights |

| Dimethyl Sulfoxide | DMSO | 189 | 47.2 | Excellent solvating power for a wide range of reagents. Highly effective at stabilizing the Meisenheimer complex. Can be difficult to remove completely.[18][19] |

| N,N-Dimethylformamide | DMF | 153 | 36.7 | Widely used, effective solvent. Can decompose at high temperatures or in the presence of strong base to generate dimethylamine, which can act as a nucleophile.[6][20] |

| N-Methyl-2-pyrrolidone | NMP | 202 | 32.2 | High boiling point allows for reactions at elevated temperatures. Good solvating ability. |

| Acetonitrile | MeCN | 82 | 37.5 | Lower boiling point, useful for reactions with highly activated substrates that proceed at milder temperatures. |

| Tetrahydrofuran | THF | 66 | 7.6 | Less polar; typically used when strong, anionic nucleophiles (generated with NaH, etc.) are employed.[6] |

Expert Insight: While DMSO and DMF are highly effective, their environmental and safety profiles have led to a search for greener alternatives. Solvents like Cyrene™ or sulfolane are being explored as more sustainable options for SNAr reactions.[7]

The Role of the Base

A base is almost always included in the reaction mixture, serving one of two primary purposes:

-

To Scavenge Acid: For reactions with neutral amine nucleophiles, a mild inorganic base is added to neutralize the hydrofluoric acid (HF) generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.

-

To Generate the Nucleophile: For less nucleophilic amines or alcohols/thiols, a strong base is used to deprotonate the nucleophile in situ, creating a more potent anionic nucleophile.

| Base | pKa of Conj. Acid | Typical Use Case & Rationale |

| Potassium Carbonate (K₂CO₃) | 10.3 | Most common choice. Inexpensive, mild, and effective for scavenging HF in reactions with primary/secondary amines.[6][8] |

| Triethylamine (Et₃N) | 10.7 | Soluble organic base. Acts as an acid scavenger. Easily removed under vacuum.[6] |

| Cesium Carbonate (Cs₂CO₃) | 10.3 | More soluble than K₂CO₃, sometimes leading to faster reactions. Often used in challenging substitutions. |

| DBU | 13.5 | Strong, non-nucleophilic organic base used for acid scavenging in sensitive systems. |

| Sodium Hydride (NaH) | ~35 | Strong, non-nucleophilic base used to deprotonate weakly acidic nucleophiles like alcohols, thiols, or indoles before adding the fluoroarene.[6][8] |

| Potassium tert-butoxide (KOtBu) | 19.2 | Strong, sterically hindered base. Effective for generating anionic nucleophiles and can promote reactions at lower temperatures.[9] |

Experimental Protocols

General Safety Considerations: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Anhydrous conditions should be maintained for reactions involving strong bases like NaH.[9]

Protocol 1: Classical SNAr on an Electron-Deficient Fluoroarene

Reaction: Synthesis of N-benzyl-2,4-dinitroaniline from 1-fluoro-2,4-dinitrobenzene and benzylamine.

Materials:

-

1-Fluoro-2,4-dinitrobenzene (1.0 eq)

-

Benzylamine (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Dimethyl Sulfoxide (DMSO)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 1-fluoro-2,4-dinitrobenzene and anhydrous potassium carbonate.

-

Under a nitrogen atmosphere, add anhydrous DMSO to achieve a concentration of approximately 0.5 M with respect to the fluoroarene.

-

Add benzylamine dropwise to the stirring suspension at room temperature.

-

Stir the reaction mixture at room temperature or heat to 50-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-8 hours).[6]

-

Upon completion, cool the mixture to room temperature and pour it into a beaker containing ice-water. A solid precipitate should form.

-

Collect the solid product by vacuum filtration, washing thoroughly with water and then with a small amount of cold diethyl ether to remove nonpolar impurities.

-

Dry the product under vacuum to yield N-benzyl-2,4-dinitroaniline. Further purification can be achieved by recrystallization from ethanol if necessary.

Protocol 2: Photoredox-Catalyzed SNAr on an Unactivated Fluoroarene

This protocol is a representative example for the functionalization of electron-neutral or rich fluoroarenes, which are unreactive under classical conditions.[11][12]

Reaction: Amination of 4-fluoroanisole with morpholine.

Materials:

-

4-Fluoroanisole (1.0 eq)

-

Morpholine (1.5 eq)

-

Acridinium-based organic photocatalyst (e.g., 9-mesityl-10-methylacridinium perchlorate, 1-2 mol%)[11]

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous Acetonitrile (MeCN)

Procedure:

-

In a reaction vial suitable for photochemical reactions, combine 4-fluoroanisole, morpholine, K₂CO₃, and the photocatalyst.

-

Add anhydrous acetonitrile and seal the vial with a cap containing a septum.

-

Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can quench the excited state of the photocatalyst.

-

Place the reaction vial approximately 5-10 cm from a blue LED lamp (e.g., 450 nm). Ensure the reaction is stirred vigorously.

-

Irradiate the mixture at room temperature for 12-24 hours, monitoring by TLC or GC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated morpholine derivative.

Workflow and Decision Making

Choosing the correct reaction conditions is paramount. The following diagram outlines a logical workflow for approaching an SNAr reaction with a fluorinated amine substrate.

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. api.pageplace.de [api.pageplace.de]

- 3. The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]

- 8. Lab Reporter [fishersci.se]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. researchgate.net [researchgate.net]

- 12. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 13. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 14. Development of new transition metal catalysts for C-N bond formation and continuous flow processes for C-F bond formation [dspace.mit.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine

Welcome to the technical support center for the synthesis of 1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to help you optimize your synthesis and overcome common challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine, which is commonly achieved via reductive amination of 2-methoxy-4-trifluoromethylacetophenone.

Problem 1: Low or No Product Formation

Q: I am not seeing any significant formation of the desired 1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine. What are the likely causes and how can I resolve this?

A: Low or no product yield in a reductive amination reaction can stem from several factors, primarily related to imine formation and the subsequent reduction step.

Probable Causes & Solutions:

-

Inefficient Imine Formation: The initial condensation of 2-methoxy-4-trifluoromethylacetophenone with an amine source (e.g., ammonia or an ammonium salt) to form the imine is a critical equilibrium-driven step.

-

Causality: The presence of water can shift the equilibrium back towards the starting materials. The steric hindrance from the ortho-methoxy group and the electronic effects of the trifluoromethyl group on the acetophenone can also slow down this step.

-

Solutions:

-

Water Removal: Ensure all reagents and solvents are anhydrous. The use of a dehydrating agent, such as molecular sieves (3Å or 4Å), can be beneficial.[1]

-

pH Control: Imine formation is typically favored under weakly acidic conditions (pH 4-6).[2][3] This protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic, but does not excessively protonate the amine nucleophile. A common choice is the addition of a catalytic amount of acetic acid.[1]

-

Reaction Time and Temperature: Allow sufficient time for imine formation before adding the reducing agent. Monitoring the reaction by TLC or GC-MS can confirm the consumption of the ketone. Gentle heating may be required, but be cautious as this can also promote side reactions.

-

-

-

Ineffective Reduction Step: The choice and handling of the reducing agent are crucial for the successful conversion of the imine to the amine.

-

Causality: Sodium borohydride (NaBH₄), while common, can be less effective for reducing sterically hindered imines and may also reduce the starting ketone if added prematurely.[1] More selective reducing agents are often preferred for one-pot reductive aminations.[4]

-

Solutions:

-

Choice of Reducing Agent: Consider using sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[4] NaBH₃CN is particularly effective at reducing imines at a pH where aldehydes and ketones are less reactive.[4][5] NaBH(OAc)₃ is a milder and less toxic alternative.[4]

-

Staged Addition: If using NaBH₄, it is best to first allow for complete imine formation and then add the reducing agent, possibly at a lower temperature to minimize ketone reduction.[1]

-

Sufficient Equivalents: Ensure you are using a sufficient molar excess of the reducing agent to drive the reaction to completion.

-

-

-

Starting Material Quality: Impurities in the starting 2-methoxy-4-trifluoromethylacetophenone or the amine source can inhibit the reaction.

-

Solution: Verify the purity of your starting materials by NMR, GC-MS, or other appropriate analytical techniques.

-

Below is a workflow diagram to troubleshoot low product yield:

Caption: Troubleshooting workflow for low product yield.

Problem 2: Presence of Imine Impurity in the Final Product

Q: My final product is contaminated with the corresponding imine. How can I improve the conversion and/or remove this impurity?

A: The persistence of the imine impurity indicates an incomplete reduction step.[6]

Probable Causes & Solutions:

-

Insufficient Reducing Agent: The amount of hydride may be insufficient to reduce all the formed imine.

-

Solution: Increase the molar equivalents of the reducing agent (e.g., from 1.5 to 2.0 equivalents).

-

-

Decomposition of Reducing Agent: Some reducing agents, like NaBH₄, can react with the solvent (e.g., methanol) or acidic catalysts over time, reducing their effective concentration.[6]

-

Solution: Add the reducing agent in portions to maintain its concentration throughout the reaction. Alternatively, switch to a more stable reducing agent like NaBH(OAc)₃.

-

-

Reaction Conditions: The reaction may not have been allowed to proceed for a sufficient amount of time or at an optimal temperature for the reduction to go to completion.

-

Solution: Increase the reaction time after the addition of the reducing agent. Monitor the disappearance of the imine spot by TLC. Gentle warming might be necessary, but this should be done cautiously to avoid side reactions.

-

-

Purification Challenges: The similar polarity of the imine and the target amine can make separation by standard extraction difficult.[6]

-

Solution:

-

Drive the reaction to completion: It is often easier to force the reaction to completion than to separate the imine from the amine.[6]

-

Chromatography: If the reaction cannot be driven to completion, column chromatography on silica gel is a viable option for separation. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, should effectively separate the less polar imine from the more polar amine.

-

Acid-Base Extraction Optimization: While challenging, a carefully controlled acid-base extraction might work. The basicity of the amine is significantly higher than that of the imine. A carefully buffered acidic wash might selectively protonate and extract the amine into the aqueous layer, leaving the imine in the organic layer.

-

-

Problem 3: Difficulty in Product Isolation and Purification

Q: I am having trouble isolating my 1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine product after the reaction work-up. What are some effective purification strategies?

A: The basic nature of the amine product allows for specific purification strategies.

Effective Purification Protocols:

-

Acid-Base Extraction: This is the most common method for isolating amines.

-

After quenching the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with a dilute acid solution (e.g., 1M HCl). The amine product will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer.

-

Separate the aqueous layer and wash it with a fresh portion of organic solvent to remove any trapped impurities.

-

Make the aqueous layer basic (pH > 10) by adding a base like NaOH or K₂CO₃. This will deprotonate the ammonium salt and regenerate the free amine.

-

Extract the free amine back into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified amine.

-

-

Column Chromatography: If acid-base extraction does not provide sufficient purity, silica gel column chromatography is a powerful alternative.

-

Stationary Phase: Silica gel is typically used.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is common. To prevent the amine from streaking on the acidic silica gel, a small amount of a basic modifier (e.g., 1-2% triethylamine) should be added to the eluent.

-

-

Crystallization/Salt Formation: The amine product can be converted to a crystalline salt for purification.

-

Dissolve the crude amine in a suitable solvent (e.g., diethyl ether, ethyl acetate).

-

Add a solution of an acid (e.g., HCl in ether, or a solution of a solid acid like tartaric acid or citric acid).

-

The corresponding ammonium salt will often precipitate out of the solution.

-

The salt can be collected by filtration and recrystallized to high purity.

-

The pure free amine can be regenerated by dissolving the salt in water, basifying the solution, and extracting with an organic solvent.

-

Below is a diagram illustrating the purification workflow:

Caption: Purification workflow for the target amine.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for 1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine?

A1: The most common and direct route is the reductive amination of 2-methoxy-4-trifluoromethylacetophenone. This can be performed as a one-pot reaction where the ketone, an amine source (like ammonium acetate or aqueous ammonia), and a reducing agent are combined.[3][7] Alternatively, a two-step process can be employed where the imine is formed first, optionally isolated, and then reduced.[4][8]

Q2: Which reducing agent is best for this synthesis?

A2: The choice of reducing agent depends on the specific protocol (one-pot vs. two-step) and desired selectivity.

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): Often the preferred choice for one-pot reactions. It is mild, selective for imines over ketones, and does not require acidic conditions for the reduction itself (though the preceding imine formation does).[4]

-

Sodium Cyanoborohydride (NaBH₃CN): Highly effective and selective for imines under mildly acidic conditions (pH ~6).[2][4] However, it is highly toxic and generates cyanide waste, requiring careful handling and disposal.

-